Drospirenone

Description

This compound is a synthetic progestin commonly found in the popular oral contraceptive, Yaz in combination with [Ethinyl estradiol]. Most recently, it was approved by both Health Canada and the FDA in combination with [Estetrol] as an oral contraceptive therapy. Aside from its contraceptive effects, this compound is used with estrogens to control acne and premenstrual dysphoric disorder (PMDD). this compound has been the subject of widespread safety concern due to the possibility of an increased risk of venous thromboembolism associated with its use. In 2012, however, a safety statement by the FDA concluded that the increase in the risk of thromboembolism resulting from the use of this compound remains unclear, as studies regarding this risk are conflicting. Some studies have demonstrated a significantly increased risk and some demonstrating no risk of thromboembolic events. In its statement, the FDA has mentioned that increased risk of venous thromboembolism with oral contraceptives such as this compound exists but remains lower than the risk of this condition during pregnancy and during the postpartum period, and this should be considered when assessing potential risks of hormonal contraceptive use.

This compound is a Progestin.

This compound has been reported in Macaca fascicularis with data available.

This compound is a synthetic spironolactone analogue and progestin with progestational and anti-mineralocorticoid activity. This compound binds to the progesterone receptor, the resulting complex becomes activated and binds to specific sites on DNA. This results in a suppression of LH activity and an inhibition of ovulation as well as an alteration in the cervical mucus and endometrium. This leads to an increased difficulty of sperm entry into the uterus and implantation. This drug is used in oral contraceptives.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and is indicated for acne and has 7 investigational indications.

a progestational compound with antimineralocorticoid and antiandrogenic activity; structure given in first source

See also: this compound; estetrol (component of).

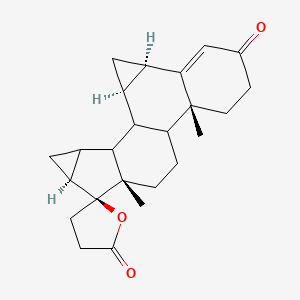

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METQSPRSQINEEU-HXCATZOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046465 | |

| Record name | Drospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Drospirenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.25e-03 g/L | |

| Record name | Drospirenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67392-87-4 | |

| Record name | Drospirenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67392-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drospirenone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drospirenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Drospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione, 1,3',4',6,7,8,9,10,11,12,13,14,15,16,20,21-hexadecahydro-10,13-dimethyl-, [6R-(6α,7α,8β,9α,10β,13β,14α,15α,16α,17β)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROSPIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N295J34A25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Drospirenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Drospirenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200, 201.3 °C | |

| Record name | Drospirenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Drospirenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Drospirenone on the Progesterone Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drospirenone (DRSP) is a synthetic progestin that closely mimics the pharmacological profile of endogenous progesterone.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound at the progesterone receptor (PR). It details the binding affinity, receptor activation, downstream signaling pathways, and effects on gene regulation. This document also includes detailed protocols for key experimental assays used to characterize the interaction of this compound with the progesterone receptor.

Introduction

This compound is a fourth-generation progestin, a derivative of 17α-spirolactone.[1][2] Unlike older progestins, this compound possesses a unique pharmacological profile characterized by potent progestogenic, antimineralocorticoid, and antiandrogenic activities, with no estrogenic, glucocorticoid, or antiglucocorticoid effects.[1][3] This profile makes it a closer analogue to natural progesterone than other synthetic progestins. Its primary therapeutic applications are in oral contraception and hormone replacement therapy. The progestogenic effects of this compound are mediated through its interaction with the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.

Mechanism of Action at the Progesterone Receptor

The biological effects of this compound as a progestin are initiated by its binding to and activation of the progesterone receptor. This interaction triggers a cascade of molecular events leading to the regulation of target gene expression.

Binding to the Progesterone Receptor

This compound exhibits a high binding affinity for the progesterone receptor. Upon entering the target cell, this compound binds to the ligand-binding domain (LBD) of the PR located in the cytoplasm. The PR, in its inactive state, is part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90, HSP70, and other immunophilins, which maintain the receptor in a conformation that is capable of binding the ligand but is transcriptionally inactive.

Receptor Activation and Nuclear Translocation

Ligand binding induces a conformational change in the progesterone receptor, leading to the dissociation of the heat shock proteins. This unmasking of the nuclear localization signal (NLS) facilitates the dimerization of the receptor-ligand complex. The activated PR dimer is then translocated into the nucleus.

DNA Binding and Gene Transcription

Within the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. The binding of the receptor dimer to PREs initiates the recruitment of a complex of co-activators, such as members of the steroid receptor coactivator (SRC) family, and general transcription factors. This assembly of the transcriptional machinery ultimately leads to the initiation of transcription of progesterone-responsive genes. The specific genes regulated by this compound through this pathway are involved in a variety of physiological processes, including the inhibition of ovulation and the transformation of the endometrium.

Quantitative Data: Receptor Binding Affinity

The affinity of this compound for the progesterone receptor has been characterized in various in vitro studies. The following table summarizes the available quantitative data on the binding affinity of this compound and progesterone to the progesterone receptor.

| Compound | Receptor | Assay Type | Value | Reference |

| This compound | Progesterone Receptor (human) | Relative Binding Affinity (RBA) | High | |

| This compound | Progesterone Receptor (uterine) | Relative Binding Affinity (vs. R5020) | ~30% | |

| Progesterone | Progesterone Receptor (uterine) | Relative Binding Affinity (vs. R5020) | ~30% |

Note: Specific Ki or IC50 values for this compound at the progesterone receptor are not consistently reported in the reviewed literature. The data primarily consists of relative binding affinities.

Signaling Pathway

The signaling pathway of this compound through the progesterone receptor is a classic example of nuclear receptor-mediated gene regulation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's interaction with the progesterone receptor.

Progesterone Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound (this compound) for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Progesterone Receptor source (e.g., cytosol from MCF-7 cells or rabbit uterus)

-

Radiolabeled progestin (e.g., [³H]-Promegestone or [³H]-R5020)

-

Unlabeled competitor (this compound, Progesterone)

-

Assay Buffer (e.g., Tris-EDTA buffer)

-

Dextran-coated charcoal

-

Scintillation fluid and vials

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Preparation of Receptor Cytosol: Homogenize the tissue source in assay buffer at 4°C. Centrifuge the homogenate at high speed to obtain the cytosol (supernatant).

-

Competitive Binding Incubation:

-

In microcentrifuge tubes, add a fixed concentration of radiolabeled progestin.

-

Add increasing concentrations of the unlabeled competitor (this compound or progesterone).

-

Add a fixed amount of receptor cytosol to each tube.

-

For total binding, omit the unlabeled competitor. For non-specific binding, add a large excess of unlabeled progesterone.

-

Incubate the mixture at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb the unbound radiolabeled ligand. Incubate for a short period (e.g., 10 minutes) at 4°C and then centrifuge to pellet the charcoal.

-

Quantification: Transfer the supernatant (containing the bound radiolabeled ligand) to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis. The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

Progesterone Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene (luciferase).

Materials:

-

Mammalian cell line expressing the human progesterone receptor (e.g., T47D or engineered HEK293 cells).

-

Luciferase reporter plasmid containing PREs upstream of the luciferase gene.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound and Progesterone.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate medium.

-

Co-transfect the cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Allow the cells to recover and express the transfected genes for 24-48 hours.

-

-

Compound Treatment:

-

Treat the transfected cells with various concentrations of this compound or progesterone.

-

Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 18-24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a lysis buffer.

-

Add the luciferase assay reagent to the cell lysate.

-

-

Measurement of Luminescence: Measure the firefly luciferase activity using a luminometer. If a control plasmid was used, also measure its reporter activity (e.g., Renilla luciferase).

-

Data Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Conclusion

This compound acts as a potent agonist of the progesterone receptor, initiating a signaling cascade that culminates in the regulation of target gene expression. Its high affinity for the progesterone receptor, coupled with a pharmacological profile that closely resembles natural progesterone, underlies its clinical efficacy as a progestin. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel progestins. A thorough understanding of its mechanism of action at the molecular level is crucial for the development of new therapeutic strategies and for optimizing its use in clinical practice.

References

A Technical Deep Dive: Unraveling the Antimineralocorticoid and Antiandrogenic Properties of Drospirenone

For Researchers, Scientists, and Drug Development Professionals

Drospirenone, a synthetic progestin derived from spironolactone, stands out in the landscape of hormonal therapeutics due to its unique pharmacological profile that closely mimics that of endogenous progesterone. This technical guide provides an in-depth exploration of its dual antimineralocorticoid and antiandrogenic activities, offering a valuable resource for researchers, scientists, and professionals involved in drug development. This paper synthesizes key quantitative data, details experimental protocols for assessing these activities, and visualizes the underlying molecular pathways.

Quantitative Analysis of this compound's Receptor Interactions and In Vivo Effects

The biological activities of this compound are fundamentally dictated by its binding affinity and subsequent functional modulation of the mineralocorticoid (MR) and androgen receptors (AR). The following tables summarize the key quantitative data that define its antimineralocorticoid and antiandrogenic potency.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Relative Binding Affinity (RBA) (%) | Reference Compound |

| Mineralocorticoid Receptor (MR) | This compound | 100[1] | Aldosterone |

| Mineralocorticoid Receptor (MR) | This compound | ~230[2] | Aldosterone |

| Mineralocorticoid Receptor (MR) | This compound | 5 times higher than aldosterone[3] | Aldosterone |

| Androgen Receptor (AR) | This compound | 0.6[1] | Dihydrotestosterone (DHT) |

| Progesterone Receptor (PR) | This compound | 42[1] | Progesterone |

| Glucocorticoid Receptor (GR) | This compound | Low affinity | Dexamethasone |

| Estrogen Receptor (ER) | This compound | No detectable binding | Estradiol |

Table 2: In Vitro Functional Activity of this compound

| Assay Type | Receptor | Activity | Potency |

| Transactivation Assay | Mineralocorticoid Receptor (MR) | Potent Antagonist | Weak partial agonist activity |

| Transactivation Assay | Androgen Receptor (AR) | Antagonist | No agonistic activity |

Table 3: In Vivo Effects of this compound

| Activity | Animal Model | Key Findings | Potency Comparison |

| Antimineralocorticoid | Adrenalectomized rats | Long-lasting natriuretic activity | ~8 times more potent than spironolactone |

| Antiandrogenic | Castrated, testosterone-substituted rats | Dose-dependent inhibition of prostate and seminal vesicle growth | About one-third the potency of cyproterone acetate |

Core Experimental Protocols

A thorough understanding of the methodologies used to characterize this compound's activity is essential for interpreting the data and designing future studies. The following sections provide detailed protocols for key in vitro and in vivo experiments.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the relative binding affinity (RBA) of this compound for the mineralocorticoid and androgen receptors.

Materials:

-

Purified recombinant human mineralocorticoid or androgen receptors.

-

Radiolabeled ligand (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR).

-

Unlabeled this compound and reference compounds (aldosterone, DHT).

-

Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled this compound and the reference compound.

-

Incubation: In a multi-well plate, incubate the purified receptor with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of unlabeled this compound or the reference compound. Include control wells with only the radiolabeled ligand and receptor (total binding) and wells with an excess of unlabeled reference compound to determine non-specific binding.

-

Equilibrium: Allow the binding reaction to reach equilibrium (incubation time and temperature are receptor-dependent).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis. The RBA is then calculated as: (IC50 of reference compound / IC50 of this compound) x 100%.

Reporter Gene Assay

This cell-based assay measures the functional consequence of a ligand binding to its receptor, i.e., the activation or inhibition of gene transcription.

Objective: To determine the agonistic or antagonistic activity of this compound on the mineralocorticoid and androgen receptors.

Materials:

-

Mammalian cell line (e.g., HEK293T or CV-1) that does not endogenously express the receptor of interest.

-

Expression plasmid containing the full-length human mineralocorticoid or androgen receptor.

-

Reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase). For MR, a glucocorticoid response element (GRE) is often used, as MR binds to it. For AR, an androgen response element (ARE) is used.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound, reference agonist (aldosterone or DHT), and reference antagonist (spironolactone or bicalutamide).

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with varying concentrations of this compound alone (to test for agonism) or in combination with a fixed concentration of the reference agonist (to test for antagonism).

-

Incubation: Incubate the cells with the compounds for a sufficient period to allow for receptor-mediated changes in reporter gene expression (typically 18-24 hours).

-

Cell Lysis: Wash the cells and lyse them to release the cellular contents, including the reporter enzyme.

-

Reporter Assay: Add the appropriate substrate to the cell lysate and measure the reporter enzyme activity (e.g., light output for luciferase) using a luminometer.

-

Data Analysis: For agonist activity, plot the reporter signal against the concentration of this compound to determine the EC50 (concentration for 50% maximal activation). For antagonist activity, plot the inhibition of the agonist-induced signal against the concentration of this compound to determine the IC50 (concentration for 50% inhibition).

In Vivo Antimineralocorticoid Activity: Urinary Electrolyte Measurement in Adrenalectomized Rats

This in vivo assay directly measures the physiological effect of a compound's antimineralocorticoid activity.

Objective: To assess the ability of this compound to promote sodium and water excretion.

Procedure:

-

Animal Model: Use adrenalectomized male rats to eliminate endogenous mineralocorticoid production.

-

Housing and Acclimatization: House the animals in metabolic cages that allow for the separate collection of urine and feces. Provide them with a saline solution to drink to maintain electrolyte balance.

-

Compound Administration: Administer this compound or a vehicle control to the rats. To assess antagonism, a mineralocorticoid like aldosterone or deoxycorticosterone acetate (DOCA) is co-administered.

-

Urine Collection: Collect urine over a defined period (e.g., 24 hours).

-

Electrolyte Analysis: Measure the concentrations of sodium (Na+) and potassium (K+) in the collected urine samples using a flame photometer or ion-selective electrodes.

-

Data Analysis: Calculate the urinary Na+/K+ ratio. An increase in this ratio in the group treated with this compound and a mineralocorticoid, compared to the group receiving the mineralocorticoid alone, indicates antimineralocorticoid activity.

In Vivo Antiandrogenic Activity: Hershberger Assay

This is a standardized in vivo assay to screen for androgenic and antiandrogenic properties of a substance.

Objective: To evaluate the antiandrogenic activity of this compound by measuring its ability to inhibit the growth of androgen-dependent tissues in castrated male rats.

Procedure:

-

Animal Model: Use peripubertal castrated male rats to remove the endogenous source of androgens.

-

Compound Administration: Co-administer this compound and a reference androgen (e.g., testosterone propionate) daily for a set period (e.g., 10 consecutive days). A control group receives only the reference androgen.

-

Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles, and levator ani muscle.

-

Data Analysis: Compare the weights of the androgen-dependent tissues between the group receiving this compound and the reference androgen, and the group receiving the reference androgen alone. A statistically significant decrease in tissue weights in the this compound-treated group indicates antiandrogenic activity.

Signaling Pathways and Experimental Workflow

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a generalized workflow for assessing this compound's activity.

References

Drospirenone's Binding Affinity to Steroid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone (DRSP) is a synthetic progestin distinguished by a pharmacological profile that closely mimics that of endogenous progesterone. It exhibits potent progestogenic activity combined with antimineralocorticoid and antiandrogenic properties.[1][2][3] This unique combination of activities is a direct consequence of its binding affinity profile for various steroid hormone receptors. This technical guide provides an in-depth analysis of this compound's binding affinity to the progesterone (PR), mineralocorticoid (MR), androgen (AR), and glucocorticoid (GR) receptors, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological processes. This compound has been shown to have no detectable binding affinity for the estrogen receptor (ER).[2][4]

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound to steroid receptors has been characterized in numerous in vitro studies. The following table summarizes the relative binding affinities (RBA) of this compound for human steroid receptors, providing a comparative overview of its receptor interaction profile.

| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of this compound (%) | Reference |

| Progesterone Receptor (PR) | Progesterone | 42 | |

| R5020 | ~30 | ||

| Mineralocorticoid Receptor (MR) | Aldosterone | 100 - 500 | |

| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 0.6 | |

| Glucocorticoid Receptor (GR) | Dexamethasone | Low/Negligible |

Signaling Pathways

Steroid hormones exert their effects by binding to intracellular receptors, which then act as ligand-activated transcription factors to modulate gene expression. The general signaling pathway for steroid receptors is depicted below.

Figure 1: General Steroid Receptor Signaling Pathway.

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of this compound to steroid receptors is typically determined using a competitive radioligand binding assay. This in vitro method measures the ability of a test compound (this compound) to displace a high-affinity radiolabeled ligand from its receptor.

I. Preparation of Receptor Source

A. Cytosol Preparation from Tissues:

-

Tissue Homogenization: Tissues rich in the target receptor (e.g., rat ventral prostate for AR, rat uterus for PR, rat kidney for MR) are homogenized in a cold buffer (e.g., Tris-HCl buffer containing protease inhibitors).

-

Centrifugation: The homogenate is centrifuged at a low speed to remove cellular debris, followed by a high-speed ultracentrifugation to pellet the microsomal fraction and obtain the cytosol (supernatant), which contains the soluble steroid receptors.

-

Protein Quantification: The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford or BCA assay).

B. Whole-Cell Lysate from Cell Lines:

-

Cell Culture: Cell lines genetically engineered to overexpress a specific steroid receptor (e.g., HEK293 or CHO cells) are cultured to a sufficient density.

-

Cell Lysis: The cells are harvested and lysed using a lysis buffer containing detergents to solubilize the cell membranes and release the intracellular contents, including the receptors.

-

Centrifugation: The lysate is centrifuged to remove insoluble material, and the supernatant containing the receptor is collected.

II. Competitive Binding Assay Procedure

-

Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]-R1881 for AR, [³H]-Promegestone (R5020) for PR, [³H]-Aldosterone for MR, or [³H]-Dexamethasone for GR) and the receptor preparation are incubated with increasing concentrations of the unlabeled competitor (this compound).

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 4°C or room temperature) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free (unbound) radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Washing: The filters are washed with cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

III. Data Analysis

-

Competition Curve: The amount of bound radioligand is plotted against the concentration of the competitor (this compound). This generates a sigmoidal competition curve.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates the workflow of a typical competitive radioligand binding assay.

Figure 2: Workflow of a Competitive Radioligand Binding Assay.

Conclusion

The distinct binding profile of this compound, characterized by high affinity for the progesterone and mineralocorticoid receptors and low affinity for the androgen and glucocorticoid receptors, underpins its unique clinical effects. The methodologies described in this guide, particularly the competitive radioligand binding assay, are fundamental to elucidating the receptor interaction of this compound and other novel steroid compounds in drug discovery and development. A thorough understanding of these techniques and the resulting data is crucial for researchers and scientists in the field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The novel progestin this compound and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Drospirenone with Nuclear Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drospirenone (DRSP) is a fourth-generation synthetic progestin distinguished by a unique pharmacological profile that closely mimics that of endogenous progesterone. Unlike other synthetic progestins, it possesses potent progestogenic, antimineralocorticoid, and antiandrogenic properties, with negligible affinity for glucocorticoid and estrogen receptors. This profile stems from its specific interactions with a panel of nuclear receptors, primarily acting as a potent agonist at the progesterone receptor (PR) and a competitive antagonist at the mineralocorticoid (MR) and androgen receptors (AR). This guide provides a comprehensive technical overview of these interactions, summarizing quantitative binding and functional data, detailing the experimental methodologies used for their characterization, and illustrating the core signaling pathways involved.

Introduction

This compound (6β,7β,15β,16β-dimethylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone) is a derivative of spironolactone.[1][2] Its clinical significance in contraception and hormone replacement therapy is largely defined by its distinct pattern of affinities for and activities at various steroid hormone receptors.[3][4] This document serves as a technical resource, consolidating the key data and methodologies that elucidate the molecular interactions between this compound and the progesterone, mineralocorticoid, androgen, and glucocorticoid receptors.

Interaction with the Progesterone Receptor (PR)

This compound's primary therapeutic effect is derived from its potent agonist activity at the progesterone receptor, leading to ovulation inhibition and endometrial changes.

Data Presentation: PR Binding and Functional Activity

The progestogenic activity of this compound is underpinned by its strong binding affinity and potent transcriptional activation of the progesterone receptor.

| Parameter | Ligand | Value | Receptor Source | Reference |

| Relative Binding Affinity (RBA) | This compound | ~30% | Uterine PR | [1] |

| Progesterone | ~30% | Uterine PR | ||

| Reference Ligand | R5020 (Promegestone) | 100% | ||

| Functional Activity (EC50) | This compound | Data not specified |

Note: While described as a potent agonist, specific EC50 values from cited transactivation assays were not detailed in the available literature.

Signaling Pathway: PR Agonism

As an agonist, this compound binds to the cytoplasmic PR, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change, leading to HSP dissociation, receptor dimerization, and translocation into the nucleus. The DRSP-PR dimer then binds to Progesterone Response Elements (PREs) on target genes, recruiting coactivators to initiate transcription.

Experimental Protocol: McPhail Test for Progestogenic Activity

The progestational effect of this compound is classically determined in vivo using the McPhail test, which measures endometrial transformation.

-

Animal Model: Immature female rabbits (approximately 800-1000g) are primed with a daily subcutaneous injection of estradiol benzoate (e.g., 5 µ g/animal ) for 6 consecutive days to induce endometrial proliferation.

-

Dosing: Following estrogen priming, the test substance (this compound) is administered subcutaneously daily for 5 consecutive days. A control group receives the vehicle only. A full endometrial transformation with this compound is typically observed at a dose of 1 mg/animal/day.

-

Necropsy and Histology: On the day after the final dose, animals are euthanized. The uteri are excised, fixed in Bouin's solution, and processed for histological examination.

-

Data Analysis: Uterine sections are stained (e.g., with hematoxylin and eosin) and examined microscopically. The degree of endometrial gland proliferation and arborization is scored on the McPhail scale (0 to +4), where a score of ≥ +2 is considered a positive progestational response.

Interaction with the Mineralocorticoid Receptor (MR)

This compound's antimineralocorticoid activity, which counteracts the sodium-retaining effects of estrogens, is a key feature that differentiates it from other synthetic progestins.

Data Presentation: MR Binding and Functional Activity

This compound acts as a competitive antagonist at the MR, with a binding affinity significantly higher than the endogenous agonist, aldosterone.

| Parameter | Ligand | Value | Receptor Source | Reference |

| Relative Binding Affinity (RBA) | This compound | ~230% | Kidney MR Cytosol | |

| Progesterone | ~100% | Kidney MR Cytosol | ||

| Reference Ligand | Aldosterone | 100% | ||

| Functional Activity (IC50) | This compound | ~500 nM | 3T3-L1 cells |

Note: The IC50 value refers to the half-maximal inhibition of corticosterone-induced lipid accumulation in an adipocyte differentiation assay, an MR-dependent process.

Signaling Pathway: MR Antagonism

This compound competitively blocks aldosterone from binding to the MR. This prevents receptor activation, nuclear translocation, and subsequent transcription of aldosterone-responsive genes, such as the epithelial sodium channel (ENaC), leading to a mild natriuretic (sodium excretion) effect.

Interaction with the Androgen Receptor (AR)

This compound exhibits antiandrogenic properties by acting as an antagonist at the androgen receptor. This activity contributes to its beneficial effects in treating conditions like acne.

Data Presentation: AR Binding and Functional Activity

This compound has a low but significant binding affinity for the AR, where it functions as a competitive inhibitor of androgen-mediated gene transcription.

| Parameter | Ligand | Value | Receptor Source | Reference |

| Relative Binding Affinity (RBA) | This compound | Data not specified | ||

| Progesterone | Low affinity | |||

| Reference Ligand | R1881 (Metribolone) | 100% | ||

| Functional Activity | This compound | Antiandrogenic | Transactivation Assay |

Note: While described as an antagonist with low affinity, specific RBA and IC50 values were not detailed in the available literature abstracts.

Signaling Pathway: AR Antagonism

Similar to its action on the MR, this compound competes with endogenous androgens like dihydrotestosterone (DHT) for binding to the AR. This prevents receptor activation and the transcription of androgen-dependent genes.

Experimental Protocol: Hershberger Bioassay for Antiandrogenic Activity

The Hershberger bioassay is the standard in vivo method for assessing a substance's potential to act as an androgen agonist or antagonist.

-

Animal Model: Peripubertal male rats are castrated (at approx. postnatal day 42) to remove the endogenous source of androgens.

-

Dosing: After a recovery period, animals are treated for 10 consecutive days. For anti-androgenicity testing, groups receive a reference androgen (e.g., testosterone propionate, TP) co-administered with different doses of the test substance (this compound). Control groups receive vehicle or TP alone.

-

Necropsy and Organ Weights: Approximately 24 hours after the final dose, animals are euthanized. Five androgen-dependent tissues are excised and weighed: the ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

-

Data Analysis: The weights of the accessory sex organs from the this compound-treated groups are compared to the TP-only control group. A statistically significant decrease in the weight of two or more of these organs indicates antiandrogenic activity. In vivo studies have confirmed the antiandrogenic potency of this compound is five- to ten-fold higher than that of progesterone.

Interaction with the Glucocorticoid Receptor (GR)

A clinically favorable aspect of this compound is its lack of significant activity at the glucocorticoid receptor, avoiding potential side effects associated with glucocorticoid action.

Data Presentation: GR Binding and Functional Activity

This compound exhibits only low binding affinity for the GR and is devoid of any significant agonist or antagonist activity.

| Parameter | Ligand | Value | Receptor Source | Reference |

| Relative Binding Affinity (RBA) | This compound | Low affinity | ||

| Progesterone | Considerable binding | |||

| Reference Ligand | Dexamethasone | 100% | ||

| Functional Activity | This compound | No agonist or antagonist activity | Transactivation Assay |

Detailed Experimental Methodologies

The characterization of this compound's nuclear receptor interactions relies on standardized in vitro assays. The following sections provide detailed, generalized protocols representative of those used in the foundational studies.

Workflow: Competitive Radioligand Binding Assay

This assay determines the relative binding affinity (RBA) of a test compound (this compound) by measuring its ability to displace a high-affinity radioligand from its receptor.

Protocol Details:

-

Receptor Preparation: Cytosolic fractions containing the receptor of interest are prepared from target tissues (e.g., rat kidney for MR, rabbit uterus for PR) or from cells overexpressing the recombinant human receptor.

-

Incubation: A constant concentration of radiolabeled ligand (e.g., [³H]-aldosterone for MR, [³H]-R5020 for PR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (this compound). A parallel incubation with a large excess of unlabeled reference steroid is used to determine non-specific binding.

-

Separation: After incubation to equilibrium (e.g., 18-24 hours at 4°C), bound and free radioligands are separated. A common method is the addition of a dextran-coated charcoal suspension, which adsorbs free ligand. The mixture is centrifuged, and the supernatant containing the receptor-bound ligand is collected.

-

Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The RBA is then calculated using the formula: RBA = (IC50 of reference ligand / IC50 of this compound) * 100.

Workflow: In Vitro Transactivation (Reporter Gene) Assay

This cell-based assay measures the functional consequence (agonist or antagonist activity) of a compound binding to its target receptor.

Protocol Details:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., CV-1 monkey kidney cells), which lacks endogenous steroid receptors, is cultured. Cells are transiently co-transfected with two plasmids:

-

An expression vector containing the cDNA for the full-length human receptor of interest (e.g., hMR, hAR, or hPR).

-

A reporter vector containing a hormone-responsive promoter (e.g., the Mouse Mammary Tumor Virus [MMTV] promoter, which contains response elements for PR, AR, MR, and GR) upstream of a reporter gene, commonly firefly luciferase.

-

-

Compound Treatment: After allowing time for receptor and reporter expression (e.g., 24 hours), the cells are treated.

-

For Agonist Activity (e.g., PR): Cells are treated with increasing concentrations of this compound.

-

For Antagonist Activity (e.g., MR, AR): Cells are treated with a fixed concentration of a known agonist (e.g., 1 nM aldosterone for MR or 0.1 nM DHT for AR) in the presence of increasing concentrations of this compound.

-

-

Incubation: Cells are incubated for a period sufficient for transcription and translation of the reporter gene (e.g., 18-24 hours).

-

Lysis and Measurement: Cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, a substrate (luciferin) is added, and the resulting luminescence is quantified using a luminometer.

-

Data Analysis: Luminescence values are plotted against the concentration of this compound. For agonist activity, the concentration that produces 50% of the maximal response (EC50) is calculated. For antagonist activity, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

Summary and Conclusion

This compound's interaction with nuclear receptors defines its unique clinical profile. It is a potent progestin (PR agonist), a feature essential for contraception, while its antimineralocorticoid (MR antagonist) and antiandrogenic (AR antagonist) activities provide benefits not seen with many other synthetic progestins. Its lack of glucocorticoid (GR) activity further enhances its safety profile. The combination of in vitro binding and transactivation assays, alongside in vivo models, has been crucial in elucidating this distinct pharmacological signature. This guide provides the foundational data and methodologies for professionals engaged in the research and development of hormonal therapies.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Antimineralocorticoid activity of a novel oral contraceptive containing this compound, a unique progestogen resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

Drospirenone's Impact on Gene Expression: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the effects of drospirenone on gene expression profiling. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's molecular mechanisms, offering a centralized resource for understanding its transcriptional influence in various cellular contexts.

Executive Summary

This compound, a synthetic progestin, exerts a unique pharmacological profile characterized by its progestogenic, anti-mineralocorticoid, and anti-androgenic activities.[1][2][3][4][5] These actions are mediated through its interaction with the progesterone receptor (PR) as an agonist and the mineralocorticoid receptor (MR) as an antagonist. This dual activity translates into a complex modulation of gene expression, impacting pathways involved in inflammation, cell proliferation, angiogenesis, and cardiovascular homeostasis. This guide summarizes the quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways.

Data Presentation: Quantitative Effects of this compound on Gene Expression

The following tables summarize the reported changes in gene expression in response to this compound treatment across different experimental models.

Table 1: Gene Expression Changes in Human Endometriotic Stromal Cells

| Gene | Regulation | Method | Notes |

| Interleukin-6 (IL-6) | Decreased | qRT-PCR | Effect mediated by the Progesterone Receptor (PR). |

| Interleukin-8 (IL-8) | Decreased | qRT-PCR | Effect mediated by the Progesterone Receptor (PR). |

| Vascular Endothelial Growth Factor (VEGF) | Decreased | qRT-PCR | Effect mediated by the Progesterone Receptor (PR). |

| Nerve Growth Factor (NGF) | Decreased | qRT-PCR | Effect mediated by the Progesterone Receptor (PR). |

Table 2: Gene Expression Changes in Human Endometrium

| Gene | Regulation | Method | Notes |

| Cyclooxygenase-2 (Cox-2) | Inhibited | Immunohistochemistry | Observed in the glandular epithelium of patients with amenorrhoea during this compound/ethinylestradiol use. |

| Ki-67 | Decreased | Immunohistochemistry | Proliferation marker; expression decreased during this compound/ethinylestradiol use. |

Table 3: Gene Expression Changes in Whole Blood of Oral Contraceptive Users (this compound/Ethinylestradiol)

| Gene | Regulation | Log2 Fold Change | p-value | Method |

| Heat Shock Protein 70 (HSP70) | Up-regulated | +0.45 | <0.02 | Microarray |

| Inducible Nitric Oxide Synthase (iNOS) | Down-regulated | -0.24 | <0.05 | Microarray |

Table 4: Gene Expression in Human Endothelial Cells (HUVECs)

| Gene | Regulation | Method | Notes |

| E-selectin | No significant change | Real-time PCR | No upregulation of mRNA was observed. |

| P-selectin | No significant change | Real-time PCR | No upregulation of mRNA was observed. |

| ICAM-1 | No significant change | Real-time PCR | No upregulation of mRNA was observed. |

| VCAM-1 | No significant change | Real-time PCR | No upregulation of mRNA was observed. |

| Endothelial Nitric Oxide Synthase (eNOS) | Enhanced expression | Not specified | Action is dependent on the Progesterone Receptor (PR). |

Table 5: Gene Regulation in T47D Breast Cancer Cells

| Gene Set | Regulation | Fold Change | Method | Notes |

| 329 genes | Regulated | Not specified for individual genes | Affymetrix GeneChip | Regulated by one or more progestins (excluding this compound in the initial count). |

| 30 genes | Regulated | ≥ 2.0-fold | Affymetrix GeneChip | Regulated by all tested progestins. |

| S100P, PPL, IL20RA, NET1, ATP1A1, HIG2, CXCL12 (SDF-1) | Similar regulation | Not specified | qRT-PCR | Similar regulation confirmed for all seven tested progestins, including this compound. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Gene Expression Analysis in Human Endometriotic Stromal Cells (ESC)

-

Cell Isolation and Culture: Endometriotic stromal cells (ESC) were isolated from endometriotic tissues obtained from patients during laparoscopic surgery for ovarian endometriosis.

-

Treatment: ESC were exposed to IL-1β to induce an inflammatory response and cultured in the absence or presence of this compound at various concentrations (e.g., 10⁻⁷M to 10⁻⁵M).

-

RNA Isolation and qRT-PCR: Total RNA was extracted from the treated and untreated cells. The mRNA expression of target genes (IL-6, IL-8, VEGF, and NGF) was evaluated using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Receptor Knockdown: To determine the mediating receptor, ESC were transfected with siRNA against the progesterone receptor (PR) and mineralocorticoid receptor (MR) before this compound treatment.

Immunohistochemical Analysis of Endometrial Tissue

-

Patient Cohort: Endometrial biopsies were obtained from premenopausal patients with regular ovulatory cycles and from patients using an oral contraceptive containing this compound and ethinylestradiol.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections were prepared from the endometrial biopsies.

-

Immunohistochemistry: The expression of Cox-2 and Ki-67 was determined using specific antibodies (e.g., Cox-2: Novocastra clone 4H12; Ki-67: Dako clone MIB-1). The staining intensity and distribution in the glandular and stromal compartments were evaluated.

Microarray Analysis of Whole Blood from Oral Contraceptive Users

-

Study Population: A group of women using an oral contraceptive containing 0.03 mg ethinylestradiol and 3 mg this compound was compared to a matched control group of non-contraceptive users.

-

Sample Collection and RNA Extraction: Whole blood samples were collected, and total RNA was extracted.

-

Microarray Analysis: The mRNA levels of 200 genes involved in oxidative stress-dependent pathways were analyzed using a microarray platform. The data was analyzed for significant changes in gene expression between the two groups.

Gene Expression Analysis in T47D Breast Cancer Cells

-

Cell Culture and Treatment: Progesterone receptor (PR)-positive T47Dco breast cancer cells were used. Cells were treated with this compound and other clinically relevant progestins.

-

Microarray Analysis: Global gene expression was examined using Affymetrix GeneChip U133A expression arrays.

-

Quantitative RT-PCR Validation: Independent quantitative RT-PCR analysis was performed to confirm the regulation of selected genes identified in the microarray analysis.

Signaling Pathways and Mechanisms of Action

This compound's effects on gene expression are primarily mediated through its interaction with the progesterone and mineralocorticoid receptors.

Progesterone Receptor (PR) Agonist Pathway

As a PR agonist, this compound mimics the action of natural progesterone. Upon binding to the PR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-regulators and modulation of target gene transcription. This pathway is responsible for the observed down-regulation of inflammatory and angiogenic factors in endometriotic stromal cells.

Mineralocorticoid Receptor (MR) Antagonist Pathway

This compound also acts as a competitive antagonist of the mineralocorticoid receptor. Aldosterone, the natural ligand for the MR, promotes the expression of genes that can have pro-inflammatory and pro-hypertensive effects in the cardiovascular system. By blocking aldosterone from binding to the MR, this compound prevents the translocation of the MR to the nucleus and subsequent transactivation of its target genes. This antagonistic action is thought to contribute to this compound's favorable cardiovascular profile, including its ability to counteract aldosterone-induced reduction of eNOS expression in endothelial cells.

Experimental Workflow for Gene Expression Profiling

The general workflow for assessing the impact of this compound on gene expression typically involves several key stages, from cell culture to data analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound, a progestogen with antimineralocorticoid properties: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound--a new progestogen with antimineralocorticoid activity, resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Drospirenone ELISA Kit: Application Notes and Protocols for Research Use

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Drospirenone ELISA (Enzyme-Linked Immunosorbent Assay) kit is a competitive immunoassay designed for the quantitative determination of this compound in various biological samples. This compound is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives and hormone replacement therapies. This kit provides a sensitive and specific method for researchers, scientists, and drug development professionals to measure this compound concentrations for pharmacokinetic studies, metabolism research, and other related applications.

The assay operates on the principle of competitive binding. This compound in the sample competes with a fixed amount of horseradish peroxidase (HRP) labeled this compound for a limited number of binding sites on a microplate coated with a highly specific anti-Drospirenone antibody. The amount of HRP-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. Following a washing step, a substrate solution is added, and the color development is stopped. The intensity of the color is measured spectrophotometrically at 450 nm.

Performance Characteristics

The following data are representative of the typical performance of the this compound ELISA kit.

Table 1: Standard Curve

A typical standard curve is generated by plotting the mean absorbance (OD450) against the corresponding this compound concentration. For competitive ELISAs, it is also common to plot the percentage of binding (%B/B0) against the standard concentrations.

| This compound (ng/mL) | Mean OD (450 nm) | % B/B0 |

| 0 | 2.150 | 100.0 |

| 0.1 | 1.892 | 88.0 |

| 0.5 | 1.419 | 66.0 |

| 1.0 | 1.075 | 50.0 |

| 5.0 | 0.473 | 22.0 |

| 10.0 | 0.280 | 13.0 |

| 25.0 | 0.151 | 7.0 |

B represents the absorbance of a standard or sample, and B0 is the absorbance of the zero standard.

Table 2: Assay Performance

| Parameter | Specification |

| Assay Range | 0.1 - 25 ng/mL |

| Sensitivity (LOD) | 0.05 ng/mL |

| Precision (Intra-Assay) | < 8% |

| Precision (Inter-Assay) | < 12% |

| Sample Types | Serum, Plasma, Urine |

| Sample Volume | 50 µL |

| Incubation Time | 60 minutes |

Table 3: Specificity and Cross-Reactivity

The specificity of the this compound ELISA kit was determined by testing the cross-reactivity of structurally related steroid compounds.

| Compound | Cross-Reactivity (%) |

| This compound | 100 |

| Progesterone | < 0.1 |

| Testosterone | < 0.01 |

| Estradiol | < 0.01 |

| Cortisol | < 0.01 |

| Spironolactone | < 1.0 |

Experimental Protocols

Reagent Preparation

-

Bring all reagents and samples to room temperature before use.

-

Wash Buffer (1X): If a concentrated wash buffer is supplied, dilute it with deionized water to the specified volume.

-

This compound Standard: Reconstitute the lyophilized this compound standard with the provided standard diluent to create the highest concentration standard. Prepare a dilution series as per the kit's instructions.

-

HRP-Conjugate: Dilute the HRP-conjugated this compound with the conjugate diluent as specified.

Sample Preparation

Proper sample collection and preparation are crucial for accurate results.[1][2][3][4][5]

-

Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Aspirate the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and assay immediately or store as described for serum.

-

Urine: Collect urine in a sterile container. Centrifuge at 10,000 x g for 5 minutes to remove particulates. Assay immediately or store aliquots at -20°C or -80°C.

Assay Procedure

Caption: this compound Competitive ELISA Workflow.

-

Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.

-

Add HRP-Conjugate: Immediately add 50 µL of HRP-conjugated this compound to each well.

-

Incubate: Cover the plate and incubate for 60 minutes at 37°C.

-

Wash: Aspirate the liquid from each well and wash five times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly against absorbent paper to remove any remaining wash buffer.

-

Substrate Addition: Add 100 µL of TMB Substrate to each well.

-

Incubate: Incubate for 15 minutes at room temperature in the dark.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read Plate: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis

-

Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate standards and samples.

-

Calculate %B/B0: Calculate the percentage of binding for each standard and sample using the following formula: %B/B0 = (Mean OD of Standard or Sample / Mean OD of Zero Standard) x 100

-

Generate Standard Curve: Plot the %B/B0 (y-axis) against the corresponding this compound concentration (x-axis) on a semi-logarithmic scale.

-

Determine Sample Concentrations: Determine the concentration of this compound in each sample by interpolating the %B/B0 value from the standard curve. Remember to multiply by the dilution factor if samples were diluted.

Caption: Data Analysis Workflow.

Troubleshooting

| Problem | Possible Cause | Solution |

| High background | Insufficient washing | Increase the number of washes or the soaking time during washes. |

| Contaminated reagents | Use fresh reagents and ensure proper storage. | |

| Low signal | Incorrect incubation times or temperatures | Adhere strictly to the protocol's incubation parameters. |

| Inactive HRP-conjugate or substrate | Ensure reagents are not expired and have been stored correctly. | |

| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |

| Pipetting errors | Use calibrated pipettes and proper pipetting technique. | |

| High CV% | Inconsistent washing | Ensure uniform washing across all wells. |

| Inaccurate pipetting | Be consistent with pipetting volumes and technique. |

References

- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]

- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Drospirenone Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drospirenone (DRSP) is a synthetic progestin with a pharmacological profile similar to natural progesterone, exhibiting anti-mineralocorticoid and anti-androgenic activities. It is a component of oral contraceptives and menopausal hormone therapy. These application notes provide a comprehensive guide for in vitro cell culture studies involving this compound, detailing experimental protocols and summarizing its effects on various cell lines.

Data Presentation

The following tables summarize the quantitative effects of this compound on different cell lines as reported in various studies.

Table 1: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | Assay | Concentration Range | Duration | Observed Effect (EC50/IC50) |

| PLHC-1 (Fish Hepatoma) | Cytotoxicity | 10-150 µM | 24 h | 105-119 µM |

| PLHC-1 (Fish Hepatoma) | Cytotoxicity | 10-150 µM | 48 h | 51-58 µM |

| MCF-7 (Breast Cancer) | DNA Damage (Comet Assay) | 1-100 µM | 72 h | DNA damage observed (requires metabolic activation)[1] |

| T-47D (Breast Cancer) | Proliferation (MTT Assay) | 10 µM | 7 days | Significant inhibition of proliferation[2] |

| HCC1500 (Breast Cancer) | Proliferation (MTT Assay) | Not specified | 7 days | Significant inhibition of proliferation[2] |

Table 2: Effects of this compound on Cell Function

| Cell Line | Process Investigated | Concentration | Duration | Observed Effect |

| Human Endometrial Endothelial Cells (HEEC) | PAI-1 and tPA secretion | 0.01-10 µM | 24 h | Decreased PAI-1 and tPA secretion |

| Human Eutopic Endometrial Stromal Cells (EuSC) | Decidualization | Not specified | Not specified | Induced decidualization |

| Human Endometriotic Stromal Cells (EcSC) | DNA Synthesis | Not specified | Not specified | Reduced DNA synthesis |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Acetonitrile and water (for alternative solvent)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

DMSO as Solvent:

-

Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% DMSO.

-

To prepare a 10 mM stock solution, dissolve 3.665 mg of this compound (MW: 366.5 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

-

-

Acetonitrile:Water (1:1) as Solvent:

-

Prepare a 1:1 (v/v) solution of acetonitrile and water.

-

Dissolve this compound in this mixture to the desired stock concentration (e.g., 5 mg/mL).

-

Sonication for approximately 5 minutes can aid in dissolution.

-

Store the stock solution as described for DMSO.

-

Note on Vehicle Control: When using DMSO as a solvent, it is crucial to include a vehicle control in all experiments. The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups (including the control) and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity or off-target effects.

Cell Seeding and Treatment

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Hormone-free medium (phenol red-free medium with charcoal-stripped serum) for hormone-sensitive experiments

-

Cell culture plates or flasks

-

This compound stock solution

-

Vehicle (e.g., DMSO)

Protocol:

-

Cell Seeding:

-

Culture cells in complete medium to the desired confluency.

-

Trypsinize and count the cells.

-

Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density that allows for logarithmic growth throughout the experiment.

-

Allow cells to adhere and recover for 24 hours.

-

-

Hormone Depletion (for hormone-sensitive cells):

-

After cell adherence, replace the complete medium with hormone-free medium and incubate for 24-48 hours to minimize the influence of hormones present in the serum.

-

-

This compound Treatment:

-

Prepare working solutions of this compound by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations.

-

Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment (MTT Assay)

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Following the this compound treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Place the plate on a shaker for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Harvest both adherent and floating cells from each treatment condition.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

-

Cells treated with this compound

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Harvest the cells and wash them once with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. This should be done dropwise to prevent cell clumping.

-

Incubate the cells at 4°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for several weeks.

-

Wash the cells twice with PBS to remove the ethanol. Centrifuge at a slightly higher speed to pellet the fixed cells.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows